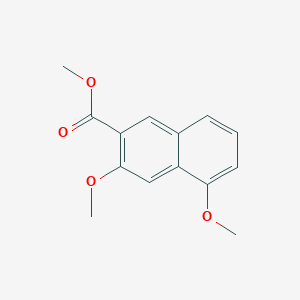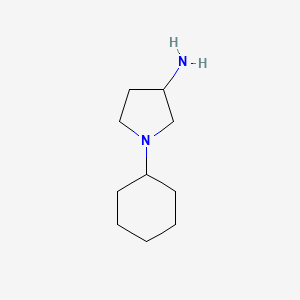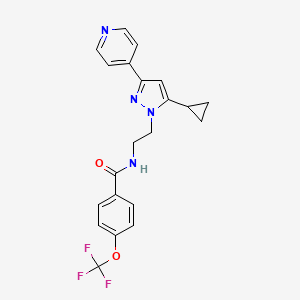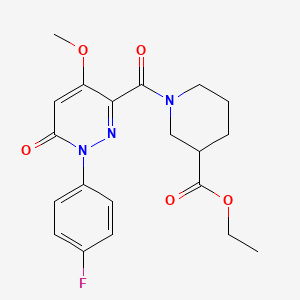![molecular formula C19H22FN3O3 B2604362 4-(4-Fluoroanilino)-2-[2-(3-methylanilino)ethylamino]-4-oxobutanoic acid CAS No. 1031806-47-9](/img/structure/B2604362.png)
4-(4-Fluoroanilino)-2-[2-(3-methylanilino)ethylamino]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluoroanilino)-2-[2-(3-methylanilino)ethylamino]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H22FN3O3 and its molecular weight is 359.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Research on pyridonecarboxylic acids and their derivatives, like the study by Egawa et al. (1984), demonstrates the synthesis and antibacterial activity of compounds with similar structures. These compounds have shown promise as antibacterial agents, highlighting the potential use of similar compounds in developing new antibiotics (Egawa et al., 1984).
Crystal Structure and Antimicrobial Activities
The study on ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate by Kumar et al. (2016) discusses the synthesis, crystal structure, and antimicrobial activities of a compound, providing a framework for understanding how modifications in structure can influence biological activity and how such compounds could serve as leads for developing new antimicrobial agents (Kumar et al., 2016).
Molecular Docking and Biological Studies
Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies on derivatives of 4-oxobutanoic acid, providing insights into the potential biological activities of these compounds. Their research suggests applications in drug development, especially targeting specific proteins or enzymes (Vanasundari et al., 2018).
Fluorescent Probes for β-Amyloid
The synthesis of a fluorescent probe for β-amyloids by Fa et al. (2015) illustrates the application of fluorinated compounds in diagnosing diseases like Alzheimer's. These probes can bind to specific biomolecules, enabling the detection and study of disease-related pathologies (Fa et al., 2015).
Electrochemical Fluorination
Abe et al. (1992) explored the electrochemical fluorination of nitrogen-containing carboxylic acids, offering a method for synthesizing fluorinated derivatives. This process could be crucial for creating compounds with enhanced biological activities or specific properties suitable for medical and industrial applications (Abe et al., 1992).
Eigenschaften
IUPAC Name |
4-(4-fluoroanilino)-2-[2-(3-methylanilino)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-13-3-2-4-16(11-13)21-9-10-22-17(19(25)26)12-18(24)23-15-7-5-14(20)6-8-15/h2-8,11,17,21-22H,9-10,12H2,1H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKANIXHYQNROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCNC(CC(=O)NC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2604279.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2604280.png)


![N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2604284.png)

![1-[4-(2-Methyloxetan-2-yl)phenyl]ethanone](/img/structure/B2604290.png)




![2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid](/img/structure/B2604297.png)
![N-(2-chlorobenzyl)-3-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/no-structure.png)

